tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate: is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further substituted with a hydroxypyridinyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-hydroxypyridin-3-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridinyl ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a dehydroxylated product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and amines are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular signaling pathways, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the phenyl or pyridinyl rings.
This compound: Compounds with similar functional groups but different core structures, such as pyridine or phenyl derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate, with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is synthesized through the reaction of tert-butyl carbamate with 3-(6-hydroxypyridin-3-yl)phenyl isocyanate. The synthesis typically occurs in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions, followed by purification techniques like column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites on enzymes or receptors, leading to modulation of their activity. This interaction may influence various cellular signaling pathways, impacting gene expression and protein synthesis .
Therapeutic Applications
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have suggested that derivatives can reduce inflammatory markers in cellular models .
- Anticancer Potential : There is emerging evidence supporting the anticancer properties of this compound. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been employed in studies examining enzyme inhibition, particularly in relation to fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes including pain and inflammation management .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of FAAH by various carbamate derivatives highlighted the efficacy of this compound as a potent inhibitor. The compound demonstrated significant inhibition rates comparable to known inhibitors, suggesting its potential as a therapeutic agent in pain management .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against several cancer cell lines. The results indicated that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, showcasing its potential for development into an anticancer drug .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Compound A | Similar hydroxypyridine group | Moderate anti-inflammatory effects |
Compound B | Different substituents on phenyl ring | Stronger anticancer activity |
Compound C | Lacks hydroxypyridine functionality | Minimal biological activity |
This table illustrates how variations in chemical structure can influence biological activity, underscoring the importance of the hydroxypyridinol moiety in enhancing therapeutic potential.
Properties
IUPAC Name |
tert-butyl N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOAGQHHBWENCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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